molecular formula C8H11Cl2N B139149 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride CAS No. 73590-93-9

2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride

Cat. No. B139149
CAS RN: 73590-93-9
M. Wt: 192.08 g/mol
InChI Key: KTCKCIHKYBTWLK-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride, also known as 2-CMPD, is a highly reactive organic compound that is widely used in a variety of scientific applications. It is a white crystalline solid that is soluble in water and organic solvents. 2-CMPD is an important reagent for the synthesis of various compounds, and it is also used in the production of pharmaceuticals, agrochemicals, and other organic materials.

Scientific Research Applications

Synthesis and Chemical Properties

2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride has been studied for its utility in various chemical syntheses. For instance, Dai Gui (2004) demonstrated the synthesis of this compound from 2,3,5-trimethylpyridine with a 63.6% overall yield, highlighting its potential in complex chemical processes (Dai Gui, 2004). Similarly, Xia Liang (2007) synthesized 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine using a POCl3/CH2Cl2/Et3N system, emphasizing its effectiveness under mild conditions (Xia Liang, 2007).

Applications in Complex Reactions

The compound is also instrumental in more complex reactions. S. Nogai and H. Schmidbaur (2004) studied its role in the dehydrogenative Ga-Ga coupling in gallium hydride complexes, revealing its utility in advanced organometallic chemistry (S. Nogai & H. Schmidbaur, 2004).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical research, this compound is used as an intermediate. N. Venugopal et al. (2012) developed and validated a method for the quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride as a genotoxic impurity in pantoprazole, an active pharmaceutical ingredient (N. Venugopal et al., 2012).

Material Science and Engineering

In materials science, its derivatives have been explored for various applications. For example, research by M. Anderson and A. W. Johnson (1966) on the base-catalysed reaction of its derivatives demonstrates its versatility in creating new materials (M. Anderson & A. W. Johnson, 1966).

Safety and Hazards

2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing dusts or mists, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

Mechanism of Action

properties

IUPAC Name

2-(chloromethyl)-3,5-dimethylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-6-3-7(2)8(4-9)10-5-6;/h3,5H,4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCKCIHKYBTWLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)CCl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611856
Record name 2-(Chloromethyl)-3,5-dimethylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73590-93-9
Record name 2-(Chloromethyl)-3,5-dimethylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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